molecular formula C19H11Cl2FN2OS B14089157 2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B14089157
M. Wt: 405.3 g/mol
InChI Key: RHHONDSMMPMESU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines

Preparation Methods

The synthesis of 2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the 2,4-dichlorobenzyl and 4-fluorophenyl groups. Common reagents and conditions used in these reactions include:

    Cyclization reactions: to form the thieno[2,3-d]pyrimidine core.

    Substitution reactions: to introduce the 2,4-dichlorobenzyl and 4-fluorophenyl groups.

    Catalysts: such as palladium or copper to facilitate the reactions.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Major products formed from these reactions can include derivatives with modified functional groups, which can further enhance the compound’s properties and applications.

Scientific Research Applications

2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Material Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms, particularly those involving thieno[2,3-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-((2,4-dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone: This compound shares structural similarities but differs in its core structure and functional groups.

    Thieno[3,2-d]pyrimidin-4-amines: These compounds have a similar thieno[2,3-d]pyrimidine core but differ in their substituents and biological activities.

The uniqueness of this compound

Properties

Molecular Formula

C19H11Cl2FN2OS

Molecular Weight

405.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H11Cl2FN2OS/c20-12-4-1-11(15(21)8-12)7-16-23-18(25)17-14(9-26-19(17)24-16)10-2-5-13(22)6-3-10/h1-6,8-9H,7H2,(H,23,24,25)

InChI Key

RHHONDSMMPMESU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CC4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

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